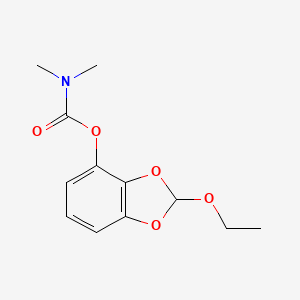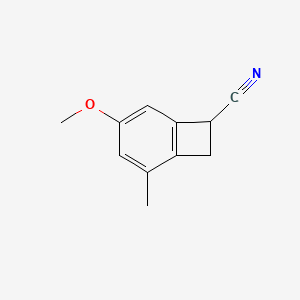
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is a chemical compound with a unique structure that combines a methoxy group, a methyl group, and a cyclobutabenzene ring with a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile typically involves the following steps:
Formation of the Cyclobutabenzene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Methoxy Group: This step involves the methoxylation of the cyclobutabenzene ring using methanol and a strong acid catalyst.
Addition of the Carbonitrile Group: This can be achieved through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of 5-formyl-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile.
Reduction: Formation of 5-methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile involves its interaction with various molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-3-methylcyclobutene-1-carbonitrile: Similar structure but lacks the benzene ring.
3-Methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methoxy group.
5-Methoxy-1,2-dihydrocyclobutabenzene-1-carbonitrile: Lacks the methyl group.
Uniqueness
5-Methoxy-3-methyl-1,2-dihydrocyclobutabenzene-1-carbonitrile is unique due to the combination of its functional groups and the cyclobutabenzene ring
Eigenschaften
CAS-Nummer |
58111-66-3 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-methoxy-2-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-7-3-9(13-2)5-11-8(6-12)4-10(7)11/h3,5,8H,4H2,1-2H3 |
InChI-Schlüssel |
YLNMIGTYXACCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1CC2C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
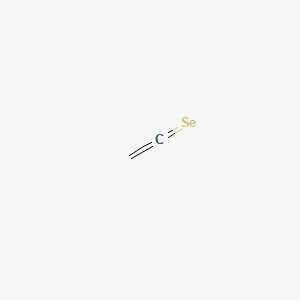


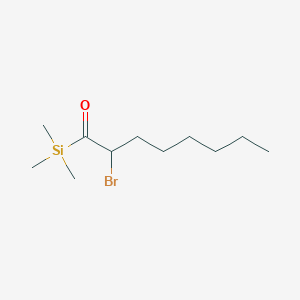
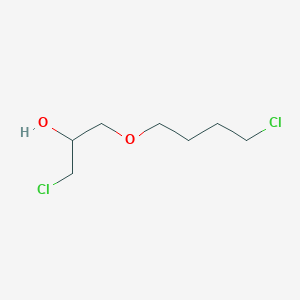
![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)



